molecular formula C13H19N3O B12229323 1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-4-methoxypiperidine

1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-4-methoxypiperidine

Cat. No.: B12229323
M. Wt: 233.31 g/mol
InChI Key: YKXVGCIUWOHWNO-UHFFFAOYSA-N
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Description

1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-4-methoxypiperidine is a heterocyclic compound that features a unique structure combining a cyclopenta[c]pyridazine ring with a methoxypiperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-4-methoxypiperidine typically involves multistep reactions starting from readily available precursors.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product. The scalability of the synthesis is crucial for industrial applications, and methods such as continuous flow synthesis may be employed to achieve this .

Chemical Reactions Analysis

Types of Reactions

1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-4-methoxypiperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopenta[b]pyridin-5-one analogues, while substitution reactions can introduce various alkyl or aryl groups into the molecule .

Scientific Research Applications

1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-4-methoxypiperidine has several scientific research applications:

Mechanism of Action

The mechanism by which 1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-4-methoxypiperidine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-4-methoxypiperidine is unique due to the combination of the cyclopenta[c]pyridazine ring with the methoxypiperidine moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

Molecular Formula

C13H19N3O

Molecular Weight

233.31 g/mol

IUPAC Name

3-(4-methoxypiperidin-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine

InChI

InChI=1S/C13H19N3O/c1-17-11-5-7-16(8-6-11)13-9-10-3-2-4-12(10)14-15-13/h9,11H,2-8H2,1H3

InChI Key

YKXVGCIUWOHWNO-UHFFFAOYSA-N

Canonical SMILES

COC1CCN(CC1)C2=NN=C3CCCC3=C2

Origin of Product

United States

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